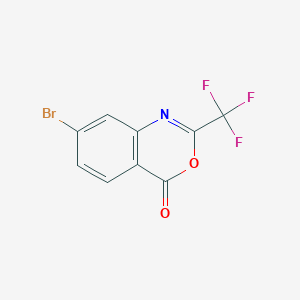

7-bromo-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-bromo-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one” belongs to a class of organic compounds known as benzoxazinones, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring . These compounds are highly valuable building blocks in organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as quinazoline and quinazolinone derivatives have been synthesized through various methods including one-pot reactions . For instance, a series of quinoline-based isoindolin-l-ones were synthesized through a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, similar compounds such as organoboron compounds have been used in various chemical transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Scientific Research Applications

Chemical Synthesis and Reactions

Regioselectivity in Electro Cyclization : The compound has been used in studies exploring the regioselectivity in electrocyclization, particularly in the synthesis of s-triazolo[4,3-b]-as-triazin-7(8H)-ones. This research is crucial for understanding the behaviors of similar chemical structures in various reactions (Shawali & Gomha, 2002).

Analysis and Characterization Techniques : It has been involved in the development of analytical techniques such as GC-MS and FT-IR, particularly for studying a series of regioisomeric bromodimethoxy benzyl piperazines (Abdel-Hay, Deruiter, & Clark, 2014).

Benzylating Reagents : In organic synthesis, the compound plays a role as a precursor or intermediate in the development of novel benzylating reagents, such as in the synthesis of 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) (Yamada, Fujita, & Kunishima, 2012).

Annulation Agents for Heterocyclic Compounds : The compound has been used as an annulation agent in the synthesis of heterocyclic compounds like morpholines and benzoxazepines, showcasing its versatility in organic synthesis (Yar, McGarrigle, & Aggarwal, 2009).

Two-Photon Absorption Property : Its derivatives have been investigated for their two-photon absorption properties, which are significant in the field of photophysics and materials science (Yan et al., 2007).

Synthesis of Naphthalenes and Arynes : The compound is instrumental in the generation of naphthalenes and arynes, which are critical in the development of new organic materials (Schlosser & Castagnetti, 2001).

Luminescent Materials for Explosive Detection : The compound has applications in the synthesis of luminescent materials, particularly for detecting nitroaromatic explosives and small organic molecules (Xiang & Cao, 2012).

Fluorination Studies : It has been used in fluorination studies, which are essential in pharmaceuticals and material science. For example, the synthesis of fluorinated derivatives of 7-oxo-1,2,4-benzotriazines (Mirallai, Koutentis, & Aldabbagh, 2019).

Anti-proliferative Activity : The compound has been studied for its anti-proliferative effects against cancer cell lines, showing potential in cancer research (Badolato et al., 2017).

Ring Opening Studies : It is significant in the study of ring opening reactions in organic chemistry, which has implications in the synthesis of various organic compounds (Ilaš & Kikelj, 2008).

Properties

IUPAC Name |

7-bromo-2-(trifluoromethyl)-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF3NO2/c10-4-1-2-5-6(3-4)14-8(9(11,12)13)16-7(5)15/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMFURGUVVVSGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(OC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide](/img/structure/B2991006.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2991009.png)

![methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(4-phenoxyanilino)ethenyl]-2H-pyran-5-carboxylate](/img/structure/B2991013.png)

![9,9-dimethyl-6-(2-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2991018.png)

![[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2991020.png)

![N-(4-methoxyphenyl)-3-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B2991021.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2991022.png)

![N-(3-Methyl-1,2-oxazol-5-yl)-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2991029.png)